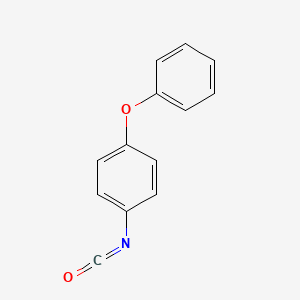

4-Phenoxyphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBUGOFIKAHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370560 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59377-19-4 | |

| Record name | 4-Phenoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENOXYPHENYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenoxyphenyl isocyanate chemical properties

An In-depth Technical Guide to 4-Phenoxyphenyl isocyanate: Chemical Properties and Reactivity

For researchers, scientists, and professionals in drug development, a thorough understanding of reactive chemical intermediates is paramount. This compound is a versatile bifunctional molecule, incorporating both an ether linkage and a highly reactive isocyanate group. This guide provides a detailed overview of its chemical and physical properties, reactivity, and common experimental protocols.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental design.

| Property | Value | Citations |

| Molecular Formula | C13H9NO2 | [1][2][3][4] |

| Molecular Weight | 211.22 g/mol | [1][2][3] |

| CAS Number | 59377-19-4 | [1][2][3] |

| Appearance | Clear to turbid, colorless to yellow liquid | [5] |

| Boiling Point | 169-170 °C at 3 mmHg | [3] |

| Density | 1.169 g/cm³ | [3] |

| Refractive Index | 1.595 @ 20°C | [3][5] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [3][6] |

| InChI | InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | [6] |

| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [3][4] |

| IUPAC Name | 1-isocyanato-4-phenoxybenzene | [3] |

| Synonyms | 4-Isocyanatodiphenyl ether, p-Phenoxyphenyl isocyanate | [1][7] |

Chemical Reactivity and Signaling Pathways

The isocyanate functional group (–N=C=O) is an electrophile, making it susceptible to attack by a wide range of nucleophiles.[8] This reactivity is the cornerstone of its utility in organic synthesis and polymer chemistry.

Reactions with Nucleophiles

The primary reactions of this compound involve nucleophilic addition to the central carbon of the isocyanate group.

-

Reaction with Alcohols: When treated with an alcohol (R'-OH), it forms a urethane (or carbamate) linkage.[8][9] This reaction is fundamental to the production of polyurethanes when diisocyanates react with polyols.[8] The reaction can be catalyzed by Lewis acids, Brønsted acids, or the corresponding alkoxide.[10]

-

Reaction with Amines: Primary or secondary amines (R'-NH2) react with the isocyanate to yield the corresponding urea derivative.[8][11][12] This reaction is generally faster than the reaction with alcohols.[12]

-

Reaction with Water: this compound is moisture-sensitive and reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce a primary amine (4-phenoxyaniline) and carbon dioxide gas.[8][11][13] This reaction is utilized in the formation of polyurethane foams, where the CO2 acts as a blowing agent.[8]

Caption: Key reactions of this compound.

Further Reactions

-

Reaction with Ureas: The addition of another isocyanate molecule to a urea product results in the formation of a biuret.[8]

-

Polymerization: When reacting with difunctional or polyfunctional amines or alcohols, this compound can participate in the formation of polyureas and polyurethanes, respectively.[8]

Thermal Decomposition

Heating isocyanates can lead to the formation of various degradation products. For methylene diphenyl diisocyanate (MDI), a related compound, thermal degradation can produce a mixture of compounds containing both amine and isocyanate functions, as well as polymerized forms.[14] While specific data for this compound is not available, similar decomposition pathways should be considered at elevated temperatures.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and safe research. The following sections outline general procedures for the synthesis and analysis of aryl isocyanates like this compound.

Synthesis of this compound

The most common industrial method for synthesizing isocyanates is the phosgenation of the corresponding primary amine.[8][11]

Protocol: Phosgenation of 4-Phenoxyaniline

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-phenoxyaniline is prepared in an inert, high-boiling point solvent (e.g., toluene or dichlorobenzene) within a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.

-

Phosgenation: A solution of excess phosgene (COCl2) in the same solvent is added to the aniline solution.[15] This reaction is highly exothermic and produces hazardous hydrogen chloride (HCl) gas, which must be scrubbed. The reaction proceeds via a carbamoyl chloride intermediate.[8]

-

Heating and Completion: The reaction mixture is heated to reflux to drive the reaction to completion, converting the carbamoyl chloride to the isocyanate and releasing a second equivalent of HCl.[8] The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the amine N-H stretch and the appearance of the strong isocyanate –N=C=O stretch around 2250-2275 cm⁻¹.

-

Workup and Purification: After the reaction is complete, excess phosgene and solvent are removed by distillation. The crude this compound is then purified by vacuum distillation.[16]

Caption: General synthesis workflow for aryl isocyanates.

Spectroscopic Characterization

Characterization of this compound relies on standard spectroscopic techniques.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation:

-

IR Spectroscopy: A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates.

-

NMR Spectroscopy: A small amount of the sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Mass Spectrometry: The sample is dissolved in a suitable volatile solvent (e.g., acetonitrile or methanol) for analysis by techniques like Electrospray Ionization (ESI).[17]

-

-

Data Acquisition: The prepared sample is analyzed using the respective spectrometer (FTIR, NMR, MS).

-

Data Analysis:

-

IR: Look for the characteristic strong, sharp absorption band of the isocyanate group (–N=C=O) around 2250-2275 cm⁻¹.

-

¹H and ¹³C NMR: Analyze the chemical shifts and coupling patterns to confirm the aromatic proton and carbon environments of the phenoxy and phenyl rings.

-

MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.[17]

-

Caption: Workflow for spectroscopic analysis.

Safety and Handling

Isocyanates are toxic and require careful handling to minimize exposure.[3]

| Hazard Category | GHS Statements | Citations |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H331: Toxic if inhaled. | [1][3][18] |

| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][3][18] |

| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. | [3][19][20] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [1][3][18] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[18][21]

-

Protective Clothing: Wear impervious clothing, including a lab coat and appropriate gloves (e.g., nitrile or butyl rubber).[21][22]

-

Eye Protection: Use tightly fitting safety goggles or a face shield.[21][22]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[19][21]

Storage and Incompatibilities

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under refrigeration (+4°C) and inert gas.[4][18]

-

Moisture Sensitivity: The compound is moisture-sensitive; exposure to atmospheric moisture should be minimized to prevent degradation.[3][18]

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[22]

Spills and Disposal

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[22]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. L11686.06 [thermofisher.com]

- 6. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. pubs.acs.org [pubs.acs.org]

- 11. doxuchem.com [doxuchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. kvdcnrt.com [kvdcnrt.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. chemicals.basf.com [chemicals.basf.com]

- 20. 4-Chloro-2-phenoxyphenyl isocyanate | C13H8ClNO2 | CID 3407433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

A Technical Guide to 4-Phenoxyphenyl Isocyanate (CAS 59377-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenyl isocyanate, identified by CAS number 59377-19-4, is an aromatic isocyanate with significant utility in organic synthesis and materials science.[1] Structurally, it features a highly reactive isocyanate group (-N=C=O) attached to a diphenyl ether backbone. This functional group makes it an important precursor for a variety of chemical transformations, particularly in the formation of urethanes, ureas, and other carbamoyl derivatives. Its classification as an organic building block and a bulk drug intermediate underscores its role in the development of complex molecules and functional materials.[2][3] The reactivity of the isocyanate moiety allows for covalent modification of biomolecules, making it a compound of interest for bioconjugation, drug delivery systems, and the synthesis of novel therapeutic agents.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉NO₂ | [1][2][5][6] |

| Molecular Weight | 211.22 g/mol | [1][2][5][7] |

| Physical Appearance | Clear colorless to slightly yellow liquid | [8][9] |

| Density | 1.169 g/mL at 25 °C | [7][8] |

| Boiling Point | 169-170 °C at 3 mmHg | [3][7][8] |

| Flash Point | >110 °C (>230 °F) | [7][8] |

| Refractive Index | 1.595 at 20 °C | [7] |

| Purity | Typically ≥98% | [2][10] |

| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [8][11] |

| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [3][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5][12] It is sensitive to moisture and should be stored under inert gas in a refrigerator.[7][8]

| Safety Information | Details | Reference(s) |

| Signal Word | Warning / Danger | [12] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation | [1][7][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][12] |

| Storage | Store in a refrigerator (+4 °C) under a dry, inert atmosphere. Moisture sensitive. | [7][8] |

| Transport | UN Number: 2206Hazard Class: 6.1Packing Group: III | [7][8] |

Synthesis and Reactivity

Plausible Synthetic Route

Aryl isocyanates are most commonly synthesized from the corresponding primary amine. For this compound, the precursor would be 4-phenoxyaniline. The classical and industrially relevant method involves the reaction of the amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene.

Caption: Plausible synthesis of this compound from 4-phenoxyaniline.

Core Reactivity with Nucleophiles

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. It readily reacts with a wide range of nucleophiles to form stable adducts, a principle central to polyurethane chemistry and bioconjugation.

Caption: Reaction of this compound with common nucleophiles.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers.

-

Organic Synthesis: It serves as a key intermediate for introducing the 4-phenoxyphenylcarbamoyl moiety into molecules, which can be useful for modifying the solubility, stability, or biological activity of a parent compound.

-

Bioconjugation: Isocyanates react with nucleophilic side chains of amino acids in proteins, such as the ε-amino group of lysine or the N-terminal amine.[13] This reaction can be used to label proteins or to link small molecule drugs to antibodies or other biologics, forming bioconjugates for targeted therapies.

-

Biomaterials and Drug Delivery: The broader class of isocyanates is fundamental to the production of polyurethanes, which are widely used in medical devices like catheters and implants due to their biocompatibility and tunable mechanical properties.[4][14] Isocyanate-based materials are also explored for creating hydrogels and nanostructures for controlled drug release and targeted delivery systems.[4][15]

Experimental Protocols

General Protocol for Synthesis of a Disubstituted Urea

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a urea derivative.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: If a precipitate (the urea product) forms, collect it by vacuum filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Workflow for Analysis of Protein Adducts

This experimental workflow is based on methodologies used for studying the reaction of aryl isocyanates with proteins, which is crucial for understanding their mechanism of action and for dosimetry.[13]

-

Adduct Formation: Incubate the target protein (e.g., hemoglobin or albumin) with a controlled concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period at 37 °C.

-

Removal of Unreacted Isocyanate: Remove excess, unreacted isocyanate by dialysis or size-exclusion chromatography.

-

Adduct Hydrolysis: To quantify the extent of modification, cleave the isocyanate adduct to release the corresponding amine (4-phenoxyaniline). Studies on similar isocyanates suggest that hydrolysis under mild basic conditions (e.g., 0.3 M NaOH at 100 °C for several hours) can be more effective than acidic hydrolysis, which may form stable hydantoin byproducts.[13]

-

Sample Preparation: After hydrolysis, neutralize the sample and extract the released 4-phenoxyaniline into an organic solvent (e.g., ethyl acetate). Add an internal standard for accurate quantification.

-

Quantification: Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection to quantify the amount of released 4-phenoxyaniline.

-

Data Analysis: Correlate the amount of released amine to the level of protein modification.

Caption: Experimental workflow for the analysis of protein adducts.

Conclusion

This compound is a versatile chemical reagent with well-defined physicochemical properties and predictable reactivity. Its utility as a synthetic building block is significant, but its true potential for the target audience lies in its application in bioconjugation and the development of advanced biomaterials. The ability of the isocyanate group to form stable, covalent bonds with biological macromolecules provides a powerful tool for creating targeted therapeutics, diagnostic agents, and functional materials for drug delivery. Proper adherence to safety protocols is essential when working with this compound to mitigate the risks associated with its handling.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. How Isocyanates Define New Frontiers in Healthcare? [eureka.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | C13H9NO2 - BuyersGuideChem [buyersguidechem.com]

- 9. L11686.06 [thermofisher.com]

- 10. CAS RN 59377-19-4 | Fisher Scientific [fishersci.com]

- 11. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]

- 15. How Isocyanates Revolutionize Biopharmaceutical Exteriors? [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of 4-Phenoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 4-phenoxyphenyl isocyanate, a key intermediate in the development of pharmaceuticals and advanced materials. The document details established chemical pathways, including phosgenation and rearrangement reactions, offering detailed experimental protocols and comparative data to assist researchers in its practical application.

Overview of Synthetic Pathways

The synthesis of this compound can be accomplished through several established methods in organic chemistry. The most common approaches start from readily available precursors such as 4-phenoxyaniline, 4-phenoxybenzoic acid, or 4-phenoxybenzamide. The choice of pathway often depends on the availability of starting materials, scale, and tolerance for hazardous reagents.

The principal synthetic strategies include:

-

Phosgenation of 4-Phenoxyaniline : The most direct and industrially common method involves the reaction of the corresponding primary amine, 4-phenoxyaniline, with phosgene or a safer phosgene equivalent like triphosgene.[1] This reaction efficiently converts the amine functionality into an isocyanate group.[2]

-

Curtius Rearrangement : This pathway involves the thermal decomposition of an acyl azide, 4-phenoxybenzoyl azide, which is typically derived from 4-phenoxybenzoic acid.[3][4] The rearrangement produces the isocyanate with the loss of nitrogen gas.[5] This method is valued for its mild conditions and high functional group tolerance.[6]

-

Hofmann Rearrangement : This reaction converts a primary amide, 4-phenoxybenzamide, into a primary amine with one less carbon atom.[7] However, the key intermediate in this reaction is an isocyanate, which can be trapped before its subsequent hydrolysis to an amine.[8][9] This makes the Hofmann rearrangement a viable, though less direct, route to the target isocyanate.[10]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the primary synthetic routes to this compound. Yields are estimated based on typical outcomes for these reaction types with aromatic substrates.

| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported/Expected Yield | Advantages | Disadvantages |

| Phosgenation | 4-Phenoxyaniline | Triphosgene, Triethylamine (Et3N), Dichloromethane (DCM) | 0°C to room temperature; 1-3 hours | 50-98%[11][12] | High yield, fast reaction, direct conversion. | Requires handling of phosgene or its toxic equivalents.[1] |

| Curtius Rearrangement | 4-Phenoxybenzoic Acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN3) via acyl chloride | Heating (60-100°C) in an inert solvent (e.g., toluene) | 45-90%[4] | Avoids phosgene, good functional group tolerance, retention of stereochemistry.[4][5] | Requires synthesis of an acyl azide intermediate, potential explosion hazard with azides.[8] |

| Hofmann Rearrangement | 4-Phenoxybenzamide | Bromine (Br2), Sodium Hydroxide (NaOH) | Aqueous base, heating | Moderate to Good | Utilizes a different starting material, well-established reaction.[7][9] | Often proceeds to the amine; requires trapping of the isocyanate intermediate.[8] Stoichiometric use of halogen. |

Experimental Protocols

Method 1: Synthesis via Phosgenation of 4-Phenoxyaniline

This protocol is adapted from standard procedures for the synthesis of aryl isocyanates using triphosgene, a safer solid substitute for gaseous phosgene.[12][13]

Materials:

-

4-Phenoxyaniline (1.0 eq.)

-

Triphosgene (0.4 eq.)[14]

-

Triethylamine (Et3N) (3.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenoxyaniline (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Phosgenation : Cool the solution to 0°C using an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Base Addition : Following the triphosgene addition, add a solution of triethylamine (3.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0°C during this addition.[2]

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretches and appearance of the characteristic N=C=O stretch around 2250-2270 cm⁻¹).

-

Work-up : Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO3 solution to quench any unreacted phosgene equivalent. Extract the aqueous layer three times with DCM.

-

Purification : Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Method 2: Synthesis via Curtius Rearrangement

This protocol describes the conversion of 4-phenoxybenzoic acid to the target isocyanate via an acyl azide intermediate.[5][6]

Materials:

-

4-Phenoxybenzoic acid (1.0 eq.)

-

Thionyl chloride (SOCl2) or Oxalyl chloride (1.2 eq.)

-

Sodium azide (NaN3) (1.5 eq.)

-

Anhydrous Toluene or Dichloromethane

-

Acetone/Water mixture

Procedure:

-

Acyl Chloride Formation : In a round-bottom flask, reflux a solution of 4-phenoxybenzoic acid (1.0 eq.) in thionyl chloride (SOCl2) for 2-3 hours. After the reaction is complete, remove the excess SOCl2 by distillation under reduced pressure to obtain crude 4-phenoxybenzoyl chloride.

-

Acyl Azide Formation : Dissolve the crude acyl chloride in anhydrous acetone or DCM and cool to 0°C. Separately, dissolve sodium azide (NaN3) (1.5 eq.) in a minimal amount of water and add it dropwise to the acyl chloride solution. Stir vigorously at 0°C for 1 hour.

-

Extraction of Acyl Azide : After the reaction, add cold water and extract the 4-phenoxybenzoyl azide into an organic solvent like toluene or DCM. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction. Do not concentrate to dryness.

-

Rearrangement : Gently heat the organic solution containing the acyl azide to 80-100°C. The Curtius rearrangement will proceed with the evolution of nitrogen gas (N2) to form this compound.[3] The reaction is typically complete when gas evolution ceases.

-

Isolation : The resulting solution of this compound in the inert solvent can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the product. Further purification can be achieved via vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical laboratory workflow for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for synthesis via phosgenation.

References

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pharmdguru.com [pharmdguru.com]

- 10. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

4-Phenoxyphenyl isocyanate molecular structure

An In-depth Technical Guide on the Molecular Structure, Properties, and Reactivity of 4-Phenoxyphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a phenoxy group, a central phenyl ring, and a highly reactive isocyanate functional group. This unique combination of a stable diaryl ether backbone and a versatile reactive site makes it a valuable intermediate and building block in organic synthesis. Its utility spans various fields, including the development of novel polymers, agrochemicals, and, significantly, as a scaffold in medicinal chemistry and drug discovery.[1][2] The reactivity of the isocyanate moiety allows for covalent modification of biomolecules or the construction of complex molecular architectures, such as ureas and carbamates, which are common motifs in pharmacologically active compounds.[3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity.

Molecular Structure and Identification

The structure of this compound consists of a diphenyl ether core where one of the phenyl rings is substituted at the para-position (position 4) with an isocyanate (-N=C=O) group. This arrangement dictates its chemical properties and steric profile.

Chemical Identifiers

Key identifiers for this compound are summarized in the table below for unambiguous identification.

| Identifier | Value | Citations |

| CAS Number | 59377-19-4 | [1][5][6] |

| Molecular Formula | C₁₃H₉NO₂ | [1][5][6] |

| Molecular Weight | 211.22 g/mol | [1][5][6] |

| IUPAC Name | 1-isocyanato-4-phenoxybenzene | [6] |

| Synonyms | p-Phenoxyphenyl isocyanate, 4-Isocyanatodiphenyl ether | [1][6] |

| SMILES | O=C=NC1=CC=C(OC2=CC=CC=C2)C=C1 | [6][7] |

| InChIKey | PNBUGOFIKAHZRW-UHFFFAOYSA-N | [6][7] |

Logical Structural Diagram

The following diagram illustrates the connectivity of the primary functional groups within the this compound molecule.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It is noted to be a moisture-sensitive liquid.[6]

| Property | Value | Citations |

| Appearance | Clear to yellow liquid | [8] |

| Density | 1.169 g/cm³ | [6] |

| Boiling Point | 169-170 °C @ 3 mmHg | [6][9] |

| Flash Point | >110 °C (>230 °F) | [6][9] |

| Refractive Index | 1.595 @ 20 °C | [6][10] |

| Storage Conditions | Store under inert gas, moisture sensitive, refrigerator (+4°C) | [6][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.[11] While specific spectral data is not widely published, the expected characteristics can be inferred from its structure.[12][13]

| Technique | Expected Characteristics |

| IR Spectroscopy | - Very strong, sharp, and characteristic absorption band for the asymmetric C=N=O stretch of the isocyanate group, typically appearing around 2250-2275 cm⁻¹ .[14] - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. - Strong C-O-C (aryl ether) stretching vibrations around 1240 cm⁻¹. |

| ¹H NMR Spectroscopy | - A complex multiplet pattern in the aromatic region (~6.9-7.5 ppm ). Due to the ether linkage and substitution, protons on both rings will be distinct and will show coupling. The protons on the isocyanate-bearing ring are expected to be slightly downfield compared to those on the terminal phenoxy ring. |

| ¹³C NMR Spectroscopy | - The isocyanate carbon (-N=C=O ) is expected to appear as a singlet around 120-130 ppm . - Multiple signals in the aromatic region (~115-160 ppm ) corresponding to the 10 unique aromatic carbons (note the C-O and C-N carbons will be distinct). |

| Mass Spectrometry (EI-MS) | - A prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (211.22).[7] - Potential fragmentation patterns including the loss of the NCO group (M-42) or cleavage at the ether linkage. |

Synthesis Protocols

Isocyanates can be synthesized through several established methods. The Curtius rearrangement provides a reliable, phosgene-free route from a carboxylic acid derivative.[4][15]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a representative, two-step procedure for synthesizing this compound starting from 4-phenoxybenzoic acid.

Step 1: Synthesis of 4-Phenoxybenzoyl Azide

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear, indicating the formation of 4-phenoxybenzoyl chloride.

-

In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a vigorously stirred biphasic solution of DCM and ice.

-

Cool the acid chloride solution back to 0 °C and add it dropwise to the sodium azide solution.

-

Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.

-

Separate the organic layer, wash with cold saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The resulting solution of 4-phenoxybenzoyl azide is typically used immediately in the next step without isolation.[16]

Step 2: Curtius Rearrangement to this compound

-

Transfer the dried DCM solution of 4-phenoxybenzoyl azide into a flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Heat the solution gently to reflux (approx. 40 °C for DCM). The rearrangement is initiated by thermal decomposition, which leads to the loss of nitrogen gas and the formation of the isocyanate.[4][17]

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete (typically 1-3 hours), cool the solution to room temperature.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Reactivity and Applications

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles.[3][18] This reactivity is fundamental to its use in constructing larger molecules.

Core Reactions

-

Reaction with Alcohols: Alcohols react with the isocyanate to form stable carbamate (urethane) linkages. This reaction is often catalyzed by tertiary amines or organometallic compounds.[18]

-

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted urea derivatives. This reaction is typically very fast and requires no catalyst.[18][19]

These reactions are crucial in polymer chemistry for the synthesis of polyurethanes and polyureas, and in medicinal chemistry for linking molecular fragments or synthesizing bioactive molecules.[3][20]

Reactivity Pathway Diagram

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

| Hazard Type | GHS Statement | Citations |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [1] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][6] |

| Handling | P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Reactivity | Moisture sensitive. Reacts with water, alcohols, and amines. | [6][21] |

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. nbinno.com [nbinno.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. isocyanate de 4-phénoxyphényle, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. This compound [oakwoodchemical.com]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]

- 15. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 19. researchgate.net [researchgate.net]

- 20. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 21. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

4-Phenoxyphenyl isocyanate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Phenoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. Due to its hazardous properties, strict adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. Isocyanates as a class are highly reactive compounds known to be potent irritants and sensitizers.[1][2]

Chemical Identification and Properties

This compound is an organic compound used in various research applications.[3] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value |

| CAS Number | 59377-19-4[4][5] |

| Molecular Formula | C₁₃H₉NO₂[5][6] |

| Molecular Weight | 211.22 g/mol [3][5] |

| Synonyms | 4-Isocyanatodiphenyl ether, 1-isocyanato-4-phenoxybenzene, p-Phenoxyphenyl isocyanate[3] |

| Physical State | Solid or Liquid (Melting point dependent) |

| Appearance | White crystals[7] or Colorless liquid[8] |

| Stability | Moisture sensitive[4][8] |

Hazard Identification and Toxicology

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary health hazards include acute toxicity, irritation, and potential for sensitization.[4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |

Toxicological Summary:

-

Acute Effects: Exposure can cause immediate irritation to the skin, eyes, and respiratory tract.[3][4][9] Symptoms of inhalation may include coughing, shortness of breath, and a sore throat.[7][9] Ingestion can lead to gastrointestinal irritation.[7]

-

Sensitization: Like other isocyanates, this compound may cause allergic skin reactions (dermatitis) and respiratory sensitization (asthma) upon repeated exposure.[1][7][10] Once an individual is sensitized, subsequent exposure to even very low concentrations can trigger a severe allergic reaction.[10] Skin contact may play a role in causing respiratory sensitization.[10]

-

Chronic Effects: Long-term exposure to isocyanates has been reported to cause lung damage, including a potential reduction in lung function.[10]

Handling and Storage Protocols

Strict protocols must be followed to minimize exposure during handling and storage.

Handling Procedures:

-

Always work in a properly functioning chemical fume hood to control airborne levels.[8][11][12]

-

Avoid all contact with skin, eyes, and clothing.[8][13] Do not breathe vapors or mists.[8]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[13]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]

-

Wash hands thoroughly after handling and before breaks or meals.[12][14]

-

Contaminated work clothes should be removed immediately and laundered separately by informed personnel.[15]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8][13]

-

The storage area should be locked and accessible only to authorized personnel.[13][16]

-

Keep away from incompatible materials, heat, sparks, and open flames.[8][12] Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[7][17][18]

Incompatible Materials

| Class of Substance | Examples |

| Water | Moisture, humidity[8][9] |

| Alcohols | Methanol, Ethanol, Isopropanol[8][9] |

| Amines | Primary and secondary amines[8][9] |

| Strong Acids | Hydrochloric acid, Sulfuric acid[8][9] |

| Strong Bases / Alkalis | Sodium hydroxide, Potassium hydroxide[8][16] |

| Strong Oxidizing Agents | Peroxides, Nitrates[8] |

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

-

Engineering Controls: The primary method of exposure control is to handle the material within a certified chemical fume hood.[12] Local exhaust ventilation should be used if a fume hood is not feasible.[8]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.[19][20]

Caption: PPE selection workflow for handling this compound.

Emergency Protocols

Rapid and correct response to emergencies is critical to mitigating harm.

Accidental Release Measures

In the event of a spill, follow a structured response protocol.

Caption: Decision tree for responding to an accidental spill.

Spill Cleanup Protocol:

-

Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[13][15] Remove all sources of ignition.[13]

-

Ventilate: Ensure the area is well-ventilated.[13]

-

Wear PPE: Before approaching the spill, don appropriate full PPE, including respiratory protection.[13]

-

Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[21][22] Do not use combustible materials like sawdust.[22]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[13][22] Do not seal the container tightly at first, as CO₂ may be generated from reaction with moisture, causing pressurization.[7][21]

-

Decontaminate: Clean the spill area with a decontamination solution. A common solution is 5% sodium carbonate in water or a mix of water, ethanol, and ammonia solution.[21]

-

Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[4]

First-Aid Measures

Immediate first aid is crucial following any exposure. Always seek medical attention after providing initial aid.[4]

Caption: Flowchart of first-aid procedures by exposure route.

First-Aid Procedures Summary

| Exposure Route | Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[4][7] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][7] |

| Ingestion | Rinse mouth with water.[4][13] Do not induce vomiting.[13] Call a physician or Poison Control Center immediately.[13] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][13]

-

Unsuitable Media: Do not use water directly on the material, as it can react and generate gas.[15] A water spray can be used to cool fire-exposed containers.[15]

-

Specific Hazards: Combustion produces toxic and obnoxious fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[8] Containers may explode when heated.[15]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][13]

Transportation

This compound is regulated for transport.

| Regulation | Information |

| UN Number | UN2206[3] |

| Proper Shipping Name | ISOCYANATES, TOXIC, N.O.S.[3][5] |

| Transport Hazard Class | 6.1 (Toxic substances)[3][5] |

| Packing Group | III[3][5] |

References

- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. This compound - High purity | EN [georganics.sk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. PubChemLite - this compound (C13H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. michigan.gov [michigan.gov]

- 10. chemicals.basf.com [chemicals.basf.com]

- 11. reddit.com [reddit.com]

- 12. purdue.edu [purdue.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. lakeland.com [lakeland.com]

- 15. nj.gov [nj.gov]

- 16. Control measures guide - Canada.ca [canada.ca]

- 17. How to Safely Handle Isocyanates? [enuochem.com]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. canada.ca [canada.ca]

- 20. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 21. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]

- 22. actsafe.ca [actsafe.ca]

An In-depth Technical Guide to the Solubility of 4-Phenoxyphenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-phenoxyphenyl isocyanate in various organic solvents. Due to the reactive nature of the isocyanate functional group, this document addresses both physical dissolution and chemical reactivity, which are critical considerations for its application in research and development.

Executive Summary

This compound, a key intermediate in the synthesis of various organic compounds, exhibits solubility characteristics typical of aromatic isocyanates. It is generally soluble in a range of anhydrous aprotic organic solvents. However, its high reactivity towards protic solvents, such as water and alcohols, precludes simple dissolution and instead leads to chemical transformation. This guide consolidates available qualitative and semi-quantitative solubility information, provides a detailed experimental protocol for solubility determination of this reactive compound, and outlines important considerations for its handling and use in solution.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₂ |

| Molecular Weight | 211.22 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 169-170 °C at 3 mmHg |

| Melting Point | Not readily available |

| Density | Approximately 1.169 g/cm³ |

Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known behavior of structurally similar aromatic isocyanates like diphenylmethane-4,4'-diisocyanate (MDI) and toluene diisocyanate (TDI), a qualitative and semi-quantitative solubility profile can be inferred. Aromatic isocyanates are generally soluble in non-protic solvents and react with protic solvents.

The following table summarizes the expected solubility of this compound.

| Solvent Class | Specific Solvents | Expected Solubility/Reactivity |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Esters | Ethyl acetate | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble |

| Nitriles | Acetonitrile | Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Forms urethanes) |

| Water | Water | Reactive and Insoluble (Forms an unstable carbamic acid which decomposes to an amine and carbon dioxide) |

Reactivity with Solvents

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles. This reactivity is a critical factor when considering the "solubility" of this compound.

-

Protic Solvents (e.g., Alcohols, Water, Amines): These solvents contain active hydrogen atoms and will react with the isocyanate group to form urethanes (from alcohols), ureas (from amines), or an unstable carbamic acid (from water) that subsequently decomposes. Therefore, these are not suitable solvents for simple dissolution if the isocyanate's integrity is to be maintained.

-

Aprotic Solvents (e.g., Toluene, Acetone, DMF): These solvents lack active hydrogen atoms and can dissolve this compound without chemical reaction under anhydrous conditions. These are the recommended solvents for preparing solutions for subsequent reactions or analysis.

The following diagram illustrates the reaction pathways of an isocyanate with different types of solvents.

Caption: Reactivity pathways of this compound with aprotic and protic solvents.

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful consideration of the experimental conditions to avoid reaction with the solvent or atmospheric moisture. A gravimetric method using anhydrous aprotic solvents is recommended.

Objective: To determine the solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., toluene, acetone, ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

-

Sealed, dry vials or flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe and needle for inert gas handling

-

Micropipettes

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Pre-dry all glassware in an oven at >100 °C for at least 4 hours and cool in a desiccator.

-

Add a measured volume of the anhydrous solvent to a pre-weighed, dry vial under an inert atmosphere.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly under the inert atmosphere.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe under an inert atmosphere.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Determine the weight of the transferred aliquot.

-

Evaporate the solvent from the aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial from the final weight.

-

Calculate the solubility in g/L using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

Experimental Workflow Diagram:

Thermal Stability of 4-Phenoxyphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the thermal stability of 4-phenoxyphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes a framework for its thermal analysis based on data from structurally similar aromatic isocyanates, such as methylene diphenyl diisocyanate (MDI). This guide covers the fundamental principles of thermal analysis techniques, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a representative synthesis method for aryl isocyanates. The provided data and methodologies serve as a valuable resource for researchers and professionals involved in the handling, processing, and development of isocyanate-based compounds.

Introduction

This compound is an aromatic isocyanate of interest in various fields, including polymer chemistry and drug development, owing to its reactive isocyanate group and the phenoxyphenyl moiety. The thermal stability of this compound is a critical parameter that dictates its storage, handling, and processing conditions. Understanding its behavior at elevated temperatures is essential to prevent unwanted reactions, degradation, and potential hazards. This guide summarizes the expected thermal properties and provides the necessary protocols to evaluate them.

Thermal Stability Analysis: Data Overview

The following table summarizes representative thermal decomposition data for MDI-based polyurethanes, which can serve as an estimate for the thermal stability of aromatic isocyanates.

| Parameter | MDI-based Polyurethane (in Helium) | MDI-based Polyurethane (in Air) |

| Temperature at 1% Mass Loss (T1%) | 299–301 °C | 261–272 °C |

| Temperature at 5% Mass Loss (T5%) | ~328–333 °C | ~300–310 °C |

| Temperature at 10% Mass Loss (T10%) | ~339–346 °C | ~315–325 °C |

Note: Data is for MDI-based polyurethane elastomers and serves as an approximation for the thermal stability of the isocyanate component. The stability in an oxidative atmosphere (air) is lower than in an inert atmosphere (helium)[1][2].

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. The following is a general procedure that can be adapted for the synthesis of this compound from 4-phenoxyaniline.

Materials:

-

4-phenoxyaniline

-

Phosgene (or a phosgene substitute like triphosgene)

-

A hydrogen chloride acceptor (e.g., a tertiary amine, if necessary)[4]

Procedure:

-

A solution of 4-phenoxyaniline is prepared in a dry, inert solvent within a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.

-

Phosgene gas is bubbled through the solution at a controlled rate, or a solution of triphosgene is added portion-wise. The reaction is typically carried out at a low to moderate temperature initially and may be heated to reflux to ensure complete reaction[4][5].

-

The progress of the reaction can be monitored by the disappearance of the starting aniline (e.g., by TLC or GC).

-

Upon completion, excess phosgene is removed by purging with an inert gas (e.g., nitrogen).

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Instrument:

-

A thermogravimetric analyzer.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min)[3][6].

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or helium, at a specified flow rate (e.g., 20 mL/min) to prevent oxidative degradation[3].

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study reaction kinetics.

Instrument:

-

A differential scanning calorimeter.

Methodology:

-

A small amount of this compound (typically 4-6 mg) is hermetically sealed in an aluminum pan[7].

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, which typically involves heating the sample from a low temperature (e.g., -80°C) to a temperature above its expected transitions (e.g., 220°C) at a constant heating rate (e.g., 20°C/min)[7].

-

The measurement is performed under a nitrogen purge to maintain an inert atmosphere[7].

-

The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events. For a pure compound, an endothermic peak would be expected at its melting point. Any exothermic events at higher temperatures could indicate decomposition or polymerization.

Visualizations

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound, contextualized with data from similar aromatic isocyanates. The detailed experimental protocols for synthesis, TGA, and DSC offer a practical framework for researchers to conduct their own analyses. A thorough thermal characterization is paramount for the safe and effective application of this and other reactive isocyanate compounds in research and development. It is recommended that specific thermal analysis be performed on purified this compound to obtain precise data for any critical application.

References

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 4-Phenoxyphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Phenoxyphenyl isocyanate. Due to the limited availability of published experimental spectra for this specific compound, this document combines predicted data, characteristic spectral features of the functional groups, and detailed experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: 1-isocyanato-4-phenoxybenzene

-

Molecular Formula: C₁₃H₉NO₂[1]

-

Molecular Weight: 211.22 g/mol

-

CAS Number: 59377-19-4

| Property | Value | Reference |

| Appearance | Clear to turbid, colorless to yellow liquid | [2] |

| Assay (GC) | ≥97.5% | [2] |

| Refractive Index (@ 20°C) | 1.5925-1.5965 | [2] |

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band arising from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.

Expected IR Data for this compound:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1010 - 1050 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3030 - 3080 | Medium to Weak |

This protocol describes the general procedure for acquiring an FT-IR spectrum of a liquid isocyanate sample using an Attenuated Total Reflectance (ATR) accessory, which is common for such analyses.[3]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Zinc Selenide (ZnSe) or Diamond ATR accessory

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Apply a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted by the instrument software.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone), ensuring all traces of the isocyanate are removed.

Mass Spectrometry (MS)

Mass spectrometry of isocyanates can be performed using various ionization techniques. Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive method for detecting isocyanates in the gas phase.[4] Electron Ionization (EI) is also commonly used.

Predicted Mass Spectrometry Data for this compound:

The following table presents predicted m/z values for various adducts of this compound, as calculated by computational models.[1]

| Adduct | Predicted m/z |

| [M]⁺ | 211.06277 |

| [M+H]⁺ | 212.07060 |

| [M+Na]⁺ | 234.05254 |

| [M+K]⁺ | 250.02648 |

| [M+NH₄]⁺ | 229.09714 |

| [M-H]⁻ | 210.05604 |

Source: PubChem[1]

The fragmentation pattern in EI-MS would likely involve cleavage of the ether bond and rearrangements of the isocyanate group.

This protocol outlines a general method for the analysis of isocyanates using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of these reactive compounds.[5]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile.

-

Chromatographic Separation: Inject the sample into the HPLC system. A C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a buffer like ammonium acetate.[5]

-

Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer, where the analyte molecules are ionized.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for this compound are not widely published. However, the expected chemical shifts can be predicted based on the analysis of similar structures and known substituent effects.

Predicted ¹³C NMR Data for this compound:

The ¹³C NMR spectrum is expected to show 10 distinct signals due to the symmetry of the molecule. The isocyanate carbon is highly deshielded.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| -N=C=O | 120 - 130 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 130 - 140 |

| Other Aromatic C | 115 - 135 |

Predicted ¹H NMR Data for this compound:

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the 9 aromatic protons. The integration of this region should correspond to 9 protons.

Due to the reactivity of isocyanates, care must be taken during sample preparation to avoid reaction with moisture or residual protons in the NMR solvent.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation:

-

Use a high-quality, dry deuterated solvent such as Chloroform-d (CDCl₃) or Benzene-d₆.[6]

-

In a dry environment (e.g., a glove box), dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

-

Transfer the solution to an NMR tube and cap it securely.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.

-

References

4-Phenoxyphenyl Isocyanate: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate (-N=C=O) group and a stable phenoxy ether linkage. This dual functionality makes it a versatile building block and intermediate in a multitude of research and development areas, from polymer science to medicinal chemistry. The isocyanate group serves as a reactive handle for covalent modification and polymerization, while the diphenyl ether backbone can impart desirable physicochemical properties such as thermal stability, hydrophobicity, and specific steric and electronic characteristics to the final product. This guide provides an in-depth overview of the chemical properties, core reactivity, and potential research applications of this compound, complete with experimental protocols and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning experimental work, ensuring safe handling, and predicting its behavior in various chemical systems.

| Property | Value | Reference(s) |

| CAS Number | 59377-19-4 | [1] |

| Molecular Formula | C₁₃H₉NO₂ | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| Appearance | Clear to yellow liquid or solid | [2] |

| Boiling Point | 169-170 °C @ 3 mmHg | [2] |

| Density | 1.169 g/cm³ | [2] |

| Refractive Index | 1.595 @ 20 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Purity | ≥98% | [2][3] |

| Sensitivity | Moisture sensitive | [2] |

Synthesis and Core Reactivity

Synthesis

While various methods exist for isocyanate synthesis, a common and effective laboratory-scale route is the Curtius rearrangement .[4][5][6] This reaction involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid. The key advantage of this method is the retention of stereochemistry and the ability to avoid hazardous reagents like phosgene.[6]

The synthesis of this compound would start from 4-phenoxybenzoic acid. The acid is first converted to an activated form, such as an acid chloride or mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form 4-phenoxybenzoyl azide. Upon heating, this acyl azide rearranges, losing nitrogen gas (N₂) to yield the target isocyanate.[4][7]

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius Rearrangement [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Use of 4-Phenoxyphenyl Isocyanate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenoxyphenyl isocyanate in the synthesis of various polymers, including polyurethanes, polyureas, and polyamides. The protocols outlined below are generalized procedures that can be adapted for specific research and development needs.

Introduction

This compound is an aromatic monoisocyanate that can be utilized as a valuable building block in polymer chemistry. Its structure, featuring a phenoxy group, can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical characteristics compared to polymers derived from more common isocyanates. The reactive isocyanate group (-NCO) readily undergoes addition reactions with nucleophiles containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH2), to form urethane and urea linkages, respectively. This reactivity is the foundation for the synthesis of a wide array of polymeric materials.

Polymer Synthesis Applications

The primary applications of this compound in polymer synthesis involve its use as a chain-terminating agent, a side-group modifying agent, or as a comonomer in the preparation of:

-

Polyurethanes: By reacting with diols or polyols, this compound can be used to control molecular weight or to introduce phenoxy side groups that can influence the polymer's thermal and mechanical properties.

-

Polyureas: The reaction with diamines or polyamines allows for the synthesis of polyureas with modified properties. The bulky phenoxy group can disrupt chain packing and affect the material's crystallinity and solubility.

-

Polyamides: While less common, isocyanates can be involved in reactions leading to amide linkages, or used to modify existing polyamide chains.

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes and polyureas. These should be considered as starting points and may require optimization based on the specific co-monomers and desired polymer characteristics.

General Considerations for All Syntheses:

-

Safety: Isocyanates are toxic and sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-